Antimicrobial Compound 1

Description

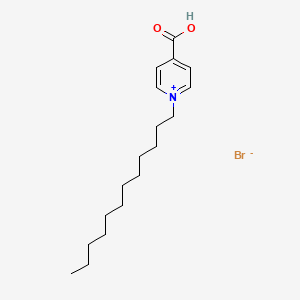

The exact mass of the compound 4-Carboxy-1-dodecylpyridin-1-ium bromide is 371.14599 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-dodecylpyridin-1-ium-4-carboxylic acid;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-17(13-16-19)18(20)21;/h12-13,15-16H,2-11,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYQSPYNMCUCAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)O.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40778857 | |

| Record name | 4-Carboxy-1-dodecylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40778857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15237-83-9 | |

| Record name | 4-Carboxy-1-dodecylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40778857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Antimicrobial Compound 1" discovery and isolation from [Source, e.g., soil bacteria]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teixobactin, a novel depsipeptide antibiotic, represents a significant advancement in the fight against antimicrobial resistance.[1] Isolated from the previously unculturable soil bacterium Eleftheria terrae, its discovery was made possible by a novel cultivation method.[1][2][3][4] Teixobactin exhibits potent bactericidal activity against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with no detectable resistance observed in laboratory settings.[1][2][5][6] Its unique mechanism of action involves the inhibition of cell wall synthesis through binding to highly conserved lipid precursors, Lipid II and Lipid III.[1][2][5][6][7] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of teixobactin, including detailed experimental protocols, quantitative data, and visualizations of the key pathways and workflows.

Discovery and Isolation

The discovery of teixobactin was a landmark achievement, stemming from a novel approach to bacterial cultivation that circumvents the limitations of traditional laboratory methods.[5] It is estimated that less than 1% of soil microorganisms can be grown using conventional techniques.[5]

The iChip Platform

Researchers utilized a device known as the iChip, which allows for the in-situ cultivation of bacteria in their natural soil environment.[2][3][4][5] This method facilitates the growth of previously "unculturable" microorganisms by providing them with essential nutrients and growth factors from their native habitat.[2][4]

Experimental Protocol: Isolation of Eleftheria terrae using the iChip

-

Sample Preparation: A soil sample is diluted to a concentration that allows for the inoculation of approximately one bacterial cell per well of the iChip.[2]

-

iChip Inoculation: The diluted soil sample is used to inoculate the multiple independent culture cells within the iChip.[2]

-

In-situ Incubation: The iChip is sealed with semi-permeable membranes and placed back into the soil from which the sample was taken.[2] This allows for the diffusion of nutrients and growth factors from the soil into the iChip's culture cells.

-

Colony Formation: The bacteria are allowed to grow into colonies within the individual cells of the iChip.

-

Screening for Antimicrobial Activity: Once colonies are established, they are tested for the production of antimicrobial compounds. This is typically done by overlaying the grown cultures with a target pathogen, such as Staphylococcus aureus.[2]

-

Identification of Active Colonies: Colonies that exhibit a zone of inhibition against the target pathogen are selected for further analysis. Through this process, a previously undescribed bacterium, named Eleftheria terrae, was identified as the producer of teixobactin.[2][5]

Purification of Teixobactin

Following the identification of E. terrae as a producer of a potent antimicrobial compound, the next step was to isolate and purify teixobactin from the culture supernatant.[5]

Experimental Protocol: Purification of Teixobactin

Initial purification steps for natural products like teixobactin typically involve a series of chromatographic techniques.

-

Liquid-Liquid Extraction: The culture supernatant of E. terrae is extracted with an organic solvent (e.g., ethyl acetate or butanol) to separate the antimicrobial compound from the aqueous phase.

-

Fractionation: The crude extract is then subjected to fractionation using techniques like solid-phase extraction (SPE) or column chromatography with different stationary phases (e.g., silica gel, reversed-phase C18).

-

High-Performance Liquid Chromatography (HPLC): The active fractions are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain pure teixobactin.[8] The purity of the final compound is assessed by analytical HPLC and mass spectrometry.

Chemical Structure and Properties

Teixobactin is a cyclic depsipeptide composed of 11 amino acids.[2][8] Its structure is notable for containing several unusual features, including four D-amino acids and the rare L-allo-enduracididine.[2][5][8] The C-terminus of the peptide forms a lactone ring with the side chain of a threonine residue.[2] The absolute stereochemistry of teixobactin was determined through a combination of chemical degradation, advanced Marfey's analysis, and synthesis of fragments.[2]

Table 1: Physicochemical Properties of Teixobactin

| Property | Value |

| Molecular Formula | C58H93N15O15 |

| Molecular Weight | 1264.44 g/mol |

| Amino Acid Sequence | MeHN-D-Phe-Ile-Ser-D-Gln-D-Ile-Ile-Ser-D-Thr-Ala-enduracididine-Ile-COO- |

| Note: | The asterisk indicates the formation of a lactone bridge between the carboxyl group of Ile11 and the side-chain hydroxyl group of D-Thr8. |

Mechanism of Action

Teixobactin exerts its potent bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][5][7] It has a dual-targeting mechanism, binding to two essential lipid precursors of cell wall components:

By binding to these highly conserved molecules, teixobactin effectively blocks the construction of the peptidoglycan layer, leading to cell lysis and death.[2][7] This mode of action, targeting lipids rather than proteins, is thought to be a key reason for the lack of detectable resistance development.[2] Furthermore, the binding of teixobactin to Lipid II can lead to the formation of large supramolecular fibrils, which further compromise the integrity of the bacterial membrane.[2][9]

Antimicrobial Activity

Teixobactin has demonstrated significant in vitro activity against a wide range of Gram-positive bacteria, including drug-resistant strains.[6] It is not effective against most Gram-negative bacteria, likely due to the presence of an outer membrane that prevents the compound from reaching its target.[8]

Table 2: Minimum Inhibitory Concentration (MIC) of Teixobactin and its Derivatives against Various Bacterial Strains

| Bacterial Strain | Teixobactin (μg/mL) | Teixobactin Derivative 3 (μg/mL) | Teixobactin Derivative 4 (μg/mL) | Teixobactin Derivative 5 (μg/mL) |

| Staphylococcus aureus ATCC 29213 | 0.25 | 4 | 2 | 2 |

| Methicillin-resistant S. aureus (MRSA) | 0.25 - 0.5 | 32 | 2-4 | 2-4 |

| Vancomycin-resistant Enterococcus (VRE) | 0.25 - 1 | 8-16 | 4 | 2-16 |

| Bacillus subtilis ATCC 6051 | 0.03 | 4 | 0.5 | 0.5 |

| Streptococcus pneumoniae | 0.03 | - | - | - |

| Mycobacterium tuberculosis | 0.12 | - | - | - |

| Escherichia coli | >128 | 64 | 64 | 64 |

| Pseudomonas aeruginosa | >128 | 64 | 64 | 64 |

Data compiled from multiple sources.[11][12] Note that the activities of derivatives can vary.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of teixobactin and its derivatives is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11][13]

-

Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[11]

-

Bacterial Inoculum: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard.[11] This is further diluted to achieve the final desired inoculum concentration in the wells.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.[11]

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biosynthesis

Teixobactin is synthesized non-ribosomally by a large multi-enzyme complex in E. terrae.[1][2] The biosynthetic gene cluster responsible for its production has been identified and sequenced.[1] The core of this cluster contains two large genes, txo1 and txo2, which encode for the non-ribosomal peptide synthetases (NRPSs) Txo1 and Txo2, respectively.[1][2] These NRPSs function as an assembly line, sequentially adding the 11 amino acid residues to construct the teixobactin backbone.[1][2][14]

Conclusion

The discovery of teixobactin has revitalized the field of antibiotic research, demonstrating the potential of novel cultivation techniques to unlock the vast biosynthetic capabilities of previously uncultured microorganisms.[2][5] Its unique mechanism of action and lack of detectable resistance make it a promising lead compound for the development of new therapies to combat multidrug-resistant Gram-positive infections.[6] Further research into the biosynthesis of teixobactin and the development of synthetic analogs will be crucial in advancing this new class of antibiotics towards clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Teixobactin - Wikipedia [en.wikipedia.org]

- 3. Teixobactin, the first of a new class of antibiotics discovered by iChip technology? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. urologytimes.com [urologytimes.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Discovery, synthesis, and optimization of teixobactin, a novel antibiotic without detectable bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchmgt.monash.edu [researchmgt.monash.edu]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structures of teixobactin-producing nonribosomal peptide synthetase condensation and adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Biosynthetic Pathway of Erythromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of erythromycin, a clinically significant macrolide antibiotic. Erythromycin is produced by the soil bacterium Saccharopolyspora erythraea, and its complex molecular structure is assembled through a fascinating and well-characterized enzymatic assembly line. This document details the genetic organization, enzymatic machinery, and key experimental methodologies used to unravel this intricate biosynthetic process, presenting a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and antibiotic development.

The Erythromycin Biosynthetic Gene Cluster

The biosynthesis of erythromycin is orchestrated by a cluster of over 20 genes, designated as the ery cluster, located on the chromosome of Saccharopolyspora erythraea. This gene cluster encodes all the necessary enzymes for the synthesis of the polyketide core, the deoxysugar moieties, and the subsequent tailoring reactions that lead to the final erythromycin A molecule. The ery genes are organized into several transcriptional units, with the central region housing the three large genes (eryAI, eryAII, and eryAIII) that encode the modular polyketide synthase.

The Polyketide Backbone Assembly: 6-Deoxyerythronolide B Synthase (DEBS)

The initial and core scaffold of erythromycin is a 14-membered macrolactone ring called 6-deoxyerythronolide B (6-dEB). The synthesis of 6-dEB is catalyzed by a giant, modular type I polyketide synthase (PKS) known as 6-deoxyerythronolide B synthase (DEBS). DEBS is comprised of three large multifunctional proteins: DEBS1, DEBS2, and DEBS3, encoded by the eryAI, eryAII, and eryAIII genes, respectively.

These three proteins contain a total of six extension modules, with each module responsible for one cycle of polyketide chain elongation. The process begins with a loading module that primes the synthase with a propionyl-CoA starter unit. Subsequently, each of the six extension modules adds a methylmalonyl-CoA extender unit in a sequential, assembly-line fashion. Each module contains a set of catalytic domains that carry out specific functions:

-

Acyltransferase (AT): Selects the appropriate extender unit (methylmalonyl-CoA) and loads it onto the acyl carrier protein.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and shuttles it between the various catalytic domains.

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which extends the polyketide chain by two carbons.

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

-

Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form a double bond.

-

Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

The specific combination of KR, DH, and ER domains within each module determines the reduction state of the growing polyketide chain at each elongation step. The final step in the formation of 6-dEB is the cyclization and release of the completed polyketide chain, a reaction catalyzed by the Thioesterase (TE) domain located at the C-terminus of DEBS3.

Post-PKS Tailoring Modifications

Following the synthesis of the 6-dEB core, a series of post-PKS modifications are carried out by tailoring enzymes, also encoded within the ery gene cluster, to produce the final active erythromycin A. These modifications include hydroxylation and glycosylation.

-

Hydroxylation at C-6: The enzyme EryF, a cytochrome P450 hydroxylase, catalyzes the hydroxylation of 6-dEB at the C-6 position to yield erythronolide B (EB).

-

Glycosylation with D-desosamine: The deoxysugar D-desosamine is synthesized by a set of enzymes encoded by the eryC genes. The activated sugar, TDP-D-desosamine, is then attached to the C-5 hydroxyl group of EB by the glycosyltransferase EryCIII, forming 3-O-desosaminyl erythronolide B.

-

Glycosylation with L-mycarose: Concurrently, the deoxysugar L-mycarose is synthesized by enzymes encoded by the eryB genes. The activated sugar, TDP-L-mycarose, is attached to the C-3 hydroxyl group of the erythronolide ring by the glycosyltransferase EryBV, resulting in erythromycin D.

-

Hydroxylation at C-12: The enzyme EryK, another cytochrome P450 hydroxylase, hydroxylates erythromycin D at the C-12 position to produce erythromycin C.

-

Methylation: The final step is the methylation of the mycarose sugar at the 3''-hydroxyl group, catalyzed by the methyltransferase EryG, to yield erythromycin A.

Spectrum of Activity of Antimicrobial Compound 1 Against Pathogenic Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro spectrum of activity of the novel investigational agent, Antimicrobial Compound 1, against a panel of clinically relevant pathogenic fungi. Detailed experimental protocols for determining antifungal susceptibility and biofilm disruption are presented, alongside a summary of its efficacy. Furthermore, a postulated mechanism of action involving the disruption of the fungal cell wall integrity pathway is illustrated. This document is intended to serve as a resource for researchers and drug development professionals engaged in the evaluation of new antifungal therapies.

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global health. The development of new antifungal agents with broad-spectrum activity and novel mechanisms of action is therefore a critical priority. This compound is a novel synthetic molecule that has demonstrated potent antimicrobial properties in preliminary screenings. This guide details its specific activity against key pathogenic fungal species, providing essential data for its continued preclinical and clinical development.

Spectrum of In-Vitro Activity

The antifungal activity of this compound was evaluated against a range of pathogenic yeasts and molds. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values were determined using standardized broth microdilution methods.

Table 1: Antifungal Activity of this compound Against Yeast Pathogens

| Fungal Isolate | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans ATCC 90028 | 2 | 4 |

| Candida glabrata ATCC 2001 | 4 | 8 |

| Candida parapsilosis ATCC 22019 | 2 | 4 |

| Candida krusei ATCC 6258 | 8 | 16 |

| Cryptococcus neoformans ATCC 208821 | 1 | 2 |

Table 2: Antifungal Activity of this compound Against Molds

| Fungal Isolate | MIC (µg/mL) |

| Aspergillus fumigatus ATCC 204305 | 4 |

| Aspergillus flavus ATCC 200026 | 8 |

| Aspergillus niger ATCC 16404 | 16 |

| Rhizopus oryzae ATCC 20344 | 32 |

Efficacy Against Fungal Biofilms

The ability of this compound to disrupt established fungal biofilms is crucial for its potential clinical utility, particularly in device-associated infections.

Table 3: Biofilm Disruption by this compound

| Fungal Isolate | Biofilm MIC (BMIC₅₀, µg/mL) |

| Candida albicans ATCC 90028 | 16 |

| Candida glabrata ATCC 2001 | 32 |

Experimental Protocols

The following protocols are based on established methodologies for antifungal susceptibility testing.[1][2][3][4]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.[4]

Experimental Workflow for MIC Determination

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Determination of Minimum Fungicidal Concentration (MFC)

Following the determination of the MIC, the MFC was established to assess the fungicidal activity of this compound.

Experimental Workflow for MFC Determination

References

"Antimicrobial Compound 1" chemical synthesis and structural analogues

Mr. or Ms. Researcher,

To provide you with a detailed technical guide on "Antimicrobial Compound 1," it is essential to have the specific chemical name or structure of the compound. "this compound" is a placeholder and does not correspond to a known molecule in chemical literature.

Once you provide the actual name (e.g., IUPAC name, common name) or a unique identifier (e.g., CAS number, PubChem CID) of the compound of interest, I can proceed with a comprehensive search and generate the in-depth guide you have requested, including:

-

Chemical Synthesis Routes: Detailed synthetic pathways, including reactants, reagents, and reaction conditions.

-

Structural Analogues: Information on related compounds, their synthesis, and structure-activity relationships.

-

Quantitative Data: Tables summarizing yields, purity, and antimicrobial activity (e.g., MIC, IC50 values).

-

Experimental Protocols: Step-by-step methodologies for synthesis, purification, and antimicrobial testing.

-

Visualizations: Graphviz diagrams of synthetic routes, experimental workflows, and any relevant signaling pathways.

I am ready to assist you as soon as you provide the necessary information.

In Vitro Cytotoxicity of Antimicrobial Compound 1 Against Human Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of "Antimicrobial Compound 1" (used here as a proxy for the well-researched antimicrobial agent, Triclosan) on various human cell lines. This document details the compound's impact on cell viability, outlines the experimental methodologies used for its assessment, and explores the underlying molecular signaling pathways involved in its cytotoxic action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated across a range of human cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell viability by 50%, are summarized in the table below. These values vary depending on the cell type and the duration of exposure.

| Human Cell Line | Cell Type | Exposure Time | Assay Used | IC50 / Cytotoxicity Concentration | Reference |

| Smulow-Glickman (S-G) | Gingival Epithelial Cells | 24 hours | Neutral Red (NR) Assay | 0.05-0.06 mM | [1] |

| S-G Cells | Gingival Epithelial Cells | 24 hours | Neutral Red (NR) Assay | 0.052 mM | [2] |

| GF Fibroblasts | Gingival Fibroblasts | 24 hours | Neutral Red (NR) Assay | 0.095 mM | [2] |

| MCF-7 BOS | Breast Cancer | Not Specified | MTS Assay | Cytotoxic at 100-200 µg/ml | [3] |

| KB Cells | Oral Epidermoid Carcinoma | 3 days | Trypan Blue Exclusion | 0.034 mM | [4] |

| Vero Cells | Kidney Epithelial | 3 days | Trypan Blue Exclusion | 0.036 mM | [4] |

| HaCaT | Keratinocytes | Not Specified | Not Specified | Cytotoxicity observed at 1-10 µg/ml | [5] |

| PBMC | Peripheral Blood Mononuclear Cells | Not Specified | Not Specified | Cytotoxicity observed at 1-10 µg/ml | [5] |

| H460 | Lung Cancer | 24 hours | Not Specified | Cell death at 10 µM | [6] |

Experimental Protocols

The assessment of cytotoxicity is critical for understanding the safety profile of any compound. The following is a detailed methodology for a typical in vitro cytotoxicity assay used to evaluate this compound, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10]

Principle of the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][10] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of metabolically active (living) cells.[7]

Materials

-

Human cell line of interest (e.g., HaCaT, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom sterile plates

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multi-well spectrophotometer (plate reader)

Detailed Procedure

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >90%.

-

Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in serum-free medium from the stock solution.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the compound) and a negative control (medium only).

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, carefully remove the medium from each well.

-

Add 100 µL of fresh serum-free medium and 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, protected from light, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the MTT solution.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control cells (which represent 100% viability).

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Visualizations: Workflow and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro cytotoxicity assessment of this compound.

Signaling Pathways in Compound-Induced Cytotoxicity

Research indicates that this compound induces cytotoxicity through multiple signaling pathways, primarily converging on the mitochondria and leading to apoptosis (programmed cell death).

The compound acts as a mitochondrial uncoupler, disrupting the mitochondrial membrane potential.[5][11][12][13][14] This leads to an increase in reactive oxygen species (ROS), which causes oxidative stress.[11][12] Oxidative stress, in turn, can activate several downstream pathways, including the MAPK/p53 and PI3K/Akt signaling cascades.[15][16] Activation of the p53 pathway and modulation of the Bax/Bcl-2 protein ratio promote the release of cytochrome c from the mitochondria.[6][16] This event initiates a caspase cascade, involving the activation of effector caspases like caspase-3, which ultimately executes the apoptotic program, leading to cell death.[6][15][16]

References

- 1. Triclosan: cytotoxicity, mode of action, and induction of apoptosis in human gingival cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium lauryl sulfate and triclosan: in vitro cytotoxicity studies with gingival cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of in vitro cytotoxicity, estrogenicity and anti-estrogenicity of triclosan, perfluorooctane sulfonate and perfluorooctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thaiscience.info [thaiscience.info]

- 5. Mitochondrial toxicity of triclosan on mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triclosan: An Update on Biochemical and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. broadpharm.com [broadpharm.com]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Antimicrobial Agent Triclosan Disrupts Mitochondrial Structure, Revealed by Super-resolution Microscopy, and Inhibits Mast Cell Signaling via Calcium Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial agent triclosan disrupts mitochondrial structure, revealed by super-resolution microscopy, and inhibits mast cell signaling via calcium modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Triclosan-induced Oxidative Stress Injury and Apoptosis by Regulating the PI3K/Akt/Caspase-3 Signaling Pathway in Human Renal Glomerular Endothelial Cells [besjournal.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to Rapamycin and its Natural Product Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, also known as Sirolimus, is a macrolide natural product with a rich history of scientific investigation. Originally identified for its potent antifungal properties, its profound immunosuppressive and antiproliferative effects have led to its widespread clinical use. This technical guide provides a comprehensive overview of Rapamycin, detailing its natural origin, mechanism of action through the inhibition of the mechanistic Target of Rapamycin (mTOR) signaling pathway, and its antimicrobial activities. This document includes structured quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in the fields of microbiology, oncology, and drug discovery.

Introduction

Rapamycin is a 31-membered macrolide lactone that was first discovered in a soil sample from Easter Island (Rapa Nui).[1][2] It is a secondary metabolite produced by the bacterium Streptomyces hygroscopicus.[3][4] Initially characterized as an antifungal agent, subsequent research revealed its potent immunosuppressive and antiproliferative activities.[4][5] These discoveries have led to its FDA approval for use in preventing organ transplant rejection and in treating certain types of cancer.[6] The multifaceted biological activities of Rapamycin stem from its highly specific inhibition of the mTOR protein kinase, a central regulator of cell growth, proliferation, and metabolism.[7][8]

Natural Product Origin and Biosynthesis

-

Biosynthesis: The biosynthesis of Rapamycin is a complex process involving a large polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) multienzyme complex. The core macrolide structure is assembled from acetate and propionate precursor units, followed by a series of post-PKS modifications including hydroxylation, methylation, and cyclization.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mTOR kinase, a serine/threonine kinase that acts as a central node in signaling pathways regulating cell growth, proliferation, survival, and metabolism.[9] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2.[9]

Rapamycin's primary mechanism of action involves the formation of a gain-of-function complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[10] This Rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR within the mTORC1 complex, leading to allosteric inhibition of its kinase activity.[7][10] This inhibition disrupts the phosphorylation of key downstream effectors of mTORC1, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which ultimately results in the suppression of protein synthesis and cell cycle progression.[7] While Rapamycin is a potent inhibitor of mTORC1, its effects on mTORC2 are generally observed after prolonged treatment and are often cell-type specific.[7][11]

Signaling Pathway Diagram

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Antimicrobial Activity

While Rapamycin is primarily known for its immunosuppressive and anticancer effects, it was originally discovered due to its antifungal properties.[12] Its activity is most pronounced against fungi, with some limited effects on certain bacteria.

Table 1: Antimicrobial Activity of Rapamycin (Minimum Inhibitory Concentration - MIC)

| Microorganism | Type | MIC (µg/mL) | Reference |

| Candida albicans | Fungus (Yeast) | 0.016 (in YPD medium) | [12] |

| Candida albicans | Fungus (Yeast) | 0.5 (in RPMI 1640 medium) | [12] |

| Cryptococcus neoformans | Fungus (Yeast) | >0.19 | [13] |

| Mucor circinelloides | Fungus (Mold) | >100 | [13] |

| Rhizopus oryzae | Fungus (Mold) | 12.5 | [13] |

| Phycomyces blakesleeanus | Fungus (Mold) | 6.26 | [13] |

| Verticillium dahliae | Fungus (Mold) | MIC₅₀ = 0.00391 | [14] |

| Bacillus brevis (spores) | Bacterium | Inhibits germination | [15] |

Quantitative Data on mTOR Inhibition

The inhibitory effect of Rapamycin on mTOR can be quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to represent the potency of a compound.

Table 2: In Vitro and Cell-Based mTOR Inhibition by Rapamycin

| Assay Type | Cell Line / System | Target | IC₅₀ | Reference |

| Cell Proliferation | MCF-7 (Breast Cancer) | Cell Growth | ~2.5 nM | [16] |

| Cell Proliferation | LnCap (Prostate Cancer) | Cell Growth | Similar to Temsirolimus | [16] |

| Cell Proliferation | PC3 (Prostate Cancer) | Cell Growth | Similar to Temsirolimus | [16] |

| S6K Activation | T-cell line | IL-2 induced S6K | 0.05 nM | [10] |

| Cell Proliferation | HEC59 (Endometrial Cancer) | Cell Growth | <1 nM | [2] |

| Cell Proliferation | HeLa (Cervical Cancer) | Cell Growth | >100 nM | [2] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a generalized broth microdilution method for determining the MIC of Rapamycin against a microbial strain.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

Preparation of Microbial Inoculum:

-

From a fresh culture plate, select several colonies of the test microorganism.

-

Suspend the colonies in a sterile saline solution or appropriate broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the test wells.[14]

-

-

Preparation of Rapamycin Dilutions:

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the Rapamycin dilutions.

-

Include a positive control (microbe + medium, no drug) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours).[14]

-

-

Determination of MIC:

Assessment of mTORC1 Inhibition by Western Blot

This protocol describes how to measure the phosphorylation status of mTORC1 downstream targets, such as S6K1 and 4E-BP1, as an indicator of Rapamycin's inhibitory activity.

Caption: General workflow for assessing mTORC1 inhibition via Western blot.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Rapamycin (e.g., 0.1 to 100 nM) for a specified duration (e.g., 2 to 24 hours). Include a vehicle-treated control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTORC1 targets (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46)) and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), typically overnight at 4°C.[7]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

-

Acquire the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the relative inhibition by Rapamycin.[15][18]

-

In Vitro mTOR Kinase Assay

This protocol provides a general framework for directly measuring the enzymatic activity of mTOR in the presence of Rapamycin.

-

Assay Setup:

-

Use a 96-well plate pre-coated with a substrate for mTOR, such as a recombinant fragment of S6K1 or 4E-BP1.

-

Prepare a kinase reaction buffer containing ATP and MgCl₂.[8]

-

-

Enzyme and Inhibitor Preparation:

-

Kinase Reaction:

-

Detection and Measurement:

-

Stop the reaction and wash the wells to remove non-phosphorylated substrates and inhibitors.

-

Add a detection antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phospho-S6K1 antibody conjugated to HRP or a fluorescent probe).

-

Add a suitable substrate for the detection enzyme (e.g., TMB for HRP) and measure the signal (absorbance or fluorescence) using a plate reader.

-

-

Data Analysis:

-

The signal intensity is proportional to the mTOR kinase activity.

-

Plot the kinase activity against the concentration of the Rapamycin-FKBP12 complex to determine the IC₅₀ value.

-

Conclusion

Rapamycin stands as a landmark natural product that has had a profound impact on medicine and biomedical research. Its journey from an antifungal agent discovered in a remote location to a cornerstone of immunosuppressive and anticancer therapy highlights the power of natural product drug discovery. The elucidation of its mechanism of action through the inhibition of the mTOR pathway has not only provided critical insights into fundamental cellular processes but has also opened up new avenues for therapeutic intervention in a wide range of diseases. This technical guide provides a consolidated resource for researchers, offering key quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation into the multifaceted biology of Rapamycin and its therapeutic potential.

References

- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Rapamycin Exerts Antifungal Activity In Vitro and In Vivo against Mucor circinelloides via FKBP12-Dependent Inhibition of Tor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapamycin Plays a Pivotal Role in the Potent Antifungal Activity Exhibited Against Verticillium dahliae by Streptomyces iranensis OE54 and Streptomyces lacaronensis sp. nov. Isolated from Olive Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

Investigating the novel antimicrobial properties of "Antimicrobial Compound 1"

For Researchers, Scientists, and Drug Development Professionals

Introduction

In an era marked by the escalating threat of antimicrobial resistance, the discovery of novel therapeutic agents is paramount. This technical guide delves into the antimicrobial properties of "Antimicrobial Compound 1," a promising new class of antibiotic with a unique mechanism of action that has demonstrated significant efficacy against a range of multidrug-resistant pathogens. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols to support further research and development. As a case study, this guide will draw upon the extensive publicly available data for the novel antibiotic, Teixobactin .

Core Mechanism of Action: A Dual Assault on Bacterial Cell Wall Synthesis

This compound (exemplified by Teixobactin) exhibits a potent bactericidal effect primarily by inhibiting the biosynthesis of the bacterial cell wall.[1] This is achieved through a targeted interaction with lipid precursors essential for the construction of peptidoglycan, the primary structural component of the cell wall in Gram-positive bacteria.[2][3]

The compound's primary targets are Lipid II and Lipid III, highly conserved precursors in the cell wall synthesis pathway.[1][3] By binding to these molecules, this compound effectively sequesters them, preventing their incorporation into the growing peptidoglycan chain.[3][4] This disruption leads to a cessation of cell wall construction and ultimately results in cell lysis and death.[1]

A key feature of this compound's mechanism is its ability to form supramolecular fibrils upon binding to Lipid II.[1][4] This aggregation further compromises the integrity of the bacterial membrane, contributing to its potent killing mechanism.[1] This dual-pronged attack on both peptidoglycan synthesis and membrane integrity is a significant factor in its high efficacy and the observed lack of detectable resistance.[4]

Diagram of the primary mechanism of action of this compound.

Quantitative Antimicrobial Activity

The in vitro potency of this compound is summarized below. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined against a panel of clinically relevant Gram-positive bacteria, including drug-resistant strains.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 0.25 - 4 | 0.8 - 32 | [5][6] |

| Enterococcus faecalis (VRE) | 0.8 - 16 | 0.8 | [6][7] |

| Clostridium difficile | 0.005 | - | [5] |

| Mycobacterium tuberculosis | 0.125 | - | [5] |

| Bacillus anthracis | 0.02 | - | [8] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

A detailed protocol for determining the MIC and MBC of this compound is provided below, based on established methodologies.[6]

a. Preparation of Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial strains cultured to a 0.5 McFarland standard.

-

96-well microtiter plates.

-

Nutrient agar plates.

b. MIC Assay (Broth Microdilution Method):

-

Perform two-fold serial dilutions of the this compound stock solution in CAMHB within the wells of a 96-well microtiter plate.

-

Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

c. MBC Assay:

-

Following the MIC determination, aliquot a small volume (e.g., 10 µL) from each well that showed no visible growth.

-

Spread the aliquot onto a nutrient agar plate.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic nature of the compound over time.[9]

a. Experimental Setup:

-

Prepare flasks containing CAMHB with varying concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC).

-

Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 10^6 CFU/mL.

-

Include a drug-free control flask.

b. Sampling and Plating:

-

Incubate the flasks at 37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto nutrient agar plates.

c. Data Analysis:

-

Incubate the plates for 24 hours at 37°C and count the number of colonies to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL against time for each concentration of the compound. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Resistance Potential

A remarkable characteristic of this compound is the lack of detectable resistance development in laboratory settings.[1][8] Attempts to generate resistant mutants of S. aureus and M. tuberculosis through serial passage in the presence of sub-lethal concentrations of the compound have been unsuccessful.[8] This is attributed to its unique mechanism of targeting non-proteinaceous lipid molecules, which are less prone to the mutational changes that typically confer resistance to antibiotics targeting proteins.[1]

Conclusion

This compound represents a significant breakthrough in the quest for new antibiotics. Its novel mechanism of action, potent bactericidal activity against a broad spectrum of Gram-positive pathogens, and low propensity for resistance development make it a highly promising candidate for further clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this important new class of antimicrobial agents.

References

- 1. Teixobactin - Wikipedia [en.wikipedia.org]

- 2. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newindianexpress.com [newindianexpress.com]

- 4. news-medical.net [news-medical.net]

- 5. 2minutemedicine.com [2minutemedicine.com]

- 6. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Effects of L-Chg10-Teixobactin against Enterococcus faecalis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Static time-kill studies. [bio-protocol.org]

Technical Guide: Preliminary Screening of "Antimicrobial Compound 1" for Antibacterial Activity

Introduction

The rise of antimicrobial resistance necessitates the continuous discovery and development of new antibacterial agents.[1] Preliminary screening is a critical first step in the drug discovery pipeline, designed to efficiently identify compounds with potential therapeutic value.[2] This technical guide provides a comprehensive overview of the methodologies and results from the initial antibacterial activity screening of a novel investigational agent, designated "Antimicrobial Compound 1." The objective is to present the experimental workflow, detailed protocols, and quantitative data in a clear and reproducible format for drug development professionals. This document outlines the results from two standard in vitro assays: the Kirby-Bauer disk diffusion test and the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).[3][4]

Summary of Antibacterial Activity

The antibacterial potential of "this compound" was assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The results, including zone of inhibition from the disk diffusion assay and MIC values from the broth microdilution method, are summarized below.

Table 1: Zone of Inhibition Diameters for this compound (30 µ g/disk )

| Bacterial Strain | Type | Zone of Inhibition (mm) | Interpretation |

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 22 | Susceptible |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 18 | Susceptible |

| Escherichia coli (ATCC 25922) | Gram-negative | 16 | Susceptible |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 8 | Resistant |

| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | 15 | Intermediate |

Table 2: Minimum Inhibitory Concentration (MIC) for this compound

| Bacterial Strain | Type | MIC (µg/mL) | Interpretation |

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 4 | Susceptible |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 8 | Susceptible |

| Escherichia coli (ATCC 25922) | Gram-negative | 16 | Susceptible |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | Resistant |

| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | 32 | Intermediate |

Experimental Workflow

The preliminary screening process follows a structured workflow, beginning with compound preparation and progressing through qualitative and quantitative assays to determine the antibacterial spectrum and potency.

Caption: Workflow for preliminary antibacterial screening of a novel compound.

Detailed Experimental Protocols

Reproducibility is ensured by adhering to standardized protocols, primarily based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]

Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of a microorganism's susceptibility to an antimicrobial agent.[5][6] An antibiotic-impregnated disk is placed on an agar surface inoculated with the test bacterium, and the agent diffuses outward, creating a concentration gradient.[5]

1. Inoculum Preparation: a. Select three to five well-isolated colonies of the test bacterium from an agar plate culture. b. Transfer the colonies to a tube containing 4-5 mL of sterile saline.[5] c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7][8]

2. Inoculation of Agar Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.[5] b. Rotate the swab against the inner wall of the tube to remove excess fluid.[9] c. Swab the entire surface of a Mueller-Hinton agar plate uniformly in three directions, rotating the plate approximately 60 degrees each time to ensure even growth.[9] d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[5]

3. Application of Disks: a. Aseptically place a sterile 6 mm paper disk impregnated with 30 µg of "this compound" onto the inoculated agar surface. b. Gently press the disk with sterile forceps to ensure complete contact with the agar.[9] c. Place positive and negative control disks at a sufficient distance (at least 24 mm apart) to prevent overlapping zones.[7]

4. Incubation and Interpretation: a. Invert the plates and incubate at 37°C for 18-24 hours.[7] b. After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a caliper.[1] c. Interpret the results (Susceptible, Intermediate, Resistant) based on standardized clinical breakpoints.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that prevents visible bacterial growth.[10][11]

1. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of "this compound" in a suitable solvent. b. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[12][13]

2. Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol. b. Dilute this suspension in Mueller-Hinton broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

3. Inoculation and Incubation: a. Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. b. Include a positive control well (broth + inoculum, no compound) to verify bacterial growth and a negative control well (broth only) to check for sterility.[13] c. Seal the plate and incubate at 37°C for 18-24 hours.[13]

4. Reading and Interpretation: a. After incubation, examine the plate for visible turbidity. b. The MIC is the lowest concentration of "this compound" in which there is no visible bacterial growth (i.e., the first clear well).[12][14]

Hypothetical Mechanism of Action

While the precise mechanism of action for "this compound" requires further investigation, preliminary data suggests potential interference with bacterial cell wall synthesis. A common target for antibiotics is the peptidoglycan pathway. The following diagram illustrates a hypothetical mechanism where Compound 1 inhibits a key transpeptidase enzyme, preventing the cross-linking of peptidoglycan chains and compromising cell wall integrity.

Caption: Hypothetical inhibition of a transpeptidase by this compound.

Conclusion

The preliminary screening of "this compound" demonstrates promising antibacterial activity against several Gram-positive and Gram-negative bacteria, with notable exceptions such as P. aeruginosa. The quantitative MIC data provides a solid foundation for further studies, including time-kill kinetics, post-antibiotic effect analysis, and investigations into the specific mechanism of action. These initial findings support the continued development of "this compound" as a potential lead candidate for a new class of antibiotics.

References

- 1. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mjpms.in [mjpms.in]

- 3. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 7. microbenotes.com [microbenotes.com]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. asm.org [asm.org]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

A Technical Guide to Target Identification and Validation for "Antimicrobial Compound 1" in [Organism]

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. A critical bottleneck in the early stages of antimicrobial drug discovery is the identification and subsequent validation of the compound's molecular target.[1] This process, often termed target deconvolution, is essential for optimizing lead compounds, understanding potential resistance mechanisms, and minimizing off-target effects.[2][3] This technical guide provides a comprehensive overview of a systematic workflow for identifying and validating the cellular target of a novel bioactive agent, referred to as "Antimicrobial Compound 1," within a specified pathogenic organism, [Organism]. We detail a multi-pronged approach combining chemical proteomics, genetic methodologies, and biophysical analysis. Detailed experimental protocols, data interpretation guidelines, and mandatory visualizations are provided to equip researchers with the necessary tools to elucidate a compound's mechanism of action.

Integrated Workflow for Target Identification & Validation

A successful target discovery campaign integrates multiple orthogonal approaches to build a strong, evidence-based case for a specific compound-target interaction. The overall strategy moves from broad, unbiased screening to identify potential binding partners to specific, rigorous validation experiments.

Phase 1: Unbiased Target Identification

The initial phase aims to identify all potential protein binders for this compound from the proteome of [Organism]. Chemical proteomics, particularly affinity chromatography, is a powerful and widely used technique for this purpose.[3][4]

Key Experiment: Affinity Chromatography Pulldown

This technique involves immobilizing this compound onto a solid matrix to "fish" for its binding partners from a cellular lysate.[5]

Detailed Protocol:

-

Probe Synthesis:

-

Synthesize a derivative of this compound containing a linker arm and a reactive group (e.g., N-hydroxysuccinimide ester) or a biotin tag.

-

Critical Step: Ensure the modification does not abrogate the compound's antimicrobial activity. Validate this by comparing the Minimum Inhibitory Concentration (MIC) of the parent compound and the synthesized probe.

-

-

Immobilization:

-

Covalently couple the synthesized probe to an activated chromatography resin (e.g., NHS-activated Sepharose or streptavidin-coated beads if using a biotinylated probe).[6]

-

Block any remaining active sites on the resin using a quenching agent (e.g., Tris or ethanolamine) to minimize non-specific binding.

-

-

Lysate Preparation:

-

Culture [Organism] to mid-log phase and harvest the cells.

-

Lyse the cells using mechanical disruption (e.g., sonication or bead beating) in a non-denaturing lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Pulldown:

-

Incubate the clarified lysate with the compound-immobilized resin for 2-4 hours at 4°C with gentle rotation.

-

Control: In parallel, incubate lysate with a "mock" resin (deactivated with no compound) to identify non-specific binders. A competition control, where free compound is added to the lysate before incubation with the active resin, is also highly recommended.[5]

-

-

Washing and Elution:

-

Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins. Elution can be achieved by changing pH, increasing salt concentration, or, ideally, by competition with a high concentration of the free (un-immobilized) this compound.[7]

-

-

Protein Identification:

Phase 2: Genetic Approaches for Hypothesis Generation

Genetic methods provide an orthogonal line of evidence by identifying genes that, when altered, affect the organism's susceptibility to the compound.[9] This can point directly to the target or to the pathway in which the target functions.[10]

Key Experiment: Resistant Mutant Selection and Whole-Genome Sequencing

Isolating and characterizing mutants that are resistant to this compound is a classic and powerful method for target identification.[11]

Detailed Protocol:

-

Selection of Resistant Mutants:

-

Plate a high density of [Organism] cells (e.g., 10^8 to 10^9 CFU) on solid growth medium containing this compound at a concentration 4-8 times the MIC.

-

Incubate until resistant colonies appear.

-

Purify individual colonies by re-streaking on selective medium.

-

-

Verification of Resistance:

-

Confirm the resistance phenotype of the isolated mutants by re-measuring the MIC of this compound. A significant increase (e.g., >4-fold) in MIC confirms resistance.

-

-

Whole-Genome Sequencing (WGS):

-

Extract genomic DNA from the resistant mutants and the parent (wild-type) strain.

-

Perform WGS on all samples.

-

Compare the genome sequences of the resistant mutants to the wild-type strain to identify mutations (e.g., single nucleotide polymorphisms (SNPs), insertions, deletions).

-

Mutations consistently found in independently isolated resistant mutants, especially those located within the same gene, strongly implicate that gene product as the drug target.[9]

-

Phase 3: Rigorous Target Validation

Once a list of candidate targets is generated from the unbiased screening phases, focused experiments are required to validate the direct interaction and its functional consequence.

Data Presentation: Summary of Putative & Validated Interactions

Quantitative data from validation experiments should be summarized for clear comparison.

| Candidate Target | Affinity (KD) by SPR | IC50 (Enzyme Assay) | MIC Shift (Knockdown Strain) | Validation Status |

| [Gene A Product] | 50 nM | 120 nM | 8-fold decrease | Validated |

| [Gene B Product] | > 100 µM | No Inhibition | No Change | Rejected |

| [Gene C Product] | 1.2 µM | 5 µM | 2-fold decrease | Potential Off-Target |

Key Experiment: Biophysical Interaction Analysis (Surface Plasmon Resonance - SPR)

SPR measures the binding interaction between the compound and a purified candidate protein in real-time, providing kinetic data (kon, koff) and the dissociation constant (KD), a measure of binding affinity.

Detailed Protocol:

-

Protein Expression and Purification: Clone, express, and purify the candidate target protein (e.g., [Gene A Product]) from E. coli or another suitable expression system.

-

Chip Immobilization: Covalently immobilize the purified target protein onto an SPR sensor chip.

-

Binding Analysis: Flow serial dilutions of this compound over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index, which is measured in real-time.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and KD. A low KD value (typically in the nM to low µM range) indicates a strong binding affinity.

Key Experiment: Biochemical Functional Assay

If the validated target is an enzyme, a biochemical assay is crucial to demonstrate that binding of this compound inhibits its catalytic activity.

Detailed Protocol (Example for a Kinase):

-

Assay Setup: In a microplate well, combine the purified enzyme, its specific substrate (e.g., a peptide), and ATP.

-

Inhibition: Add varying concentrations of this compound to the wells. Include "no inhibitor" and "no enzyme" controls.

-

Reaction and Detection: Incubate to allow the enzymatic reaction to proceed. Quantify the product formation (e.g., using a phosphospecific antibody or a luminescence-based ATP detection kit that measures ATP depletion).

-

Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value—the concentration of the compound required to inhibit 50% of the enzyme's activity.

Mechanism of Action: Pathway Visualization

Once validated, the target's role in cellular pathways can be diagrammed to illustrate the compound's mechanism of action. If this compound targets [Gene A Product], a key enzyme in the peptidoglycan synthesis pathway, its inhibitory effect can be visualized as follows.

This diagram illustrates that by inhibiting [Gene A Product], this compound prevents a critical step in the synthesis of peptidoglycan, leading to a compromised cell wall and ultimately, cell death.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Chemistry-based functional proteomics for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 6. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 7. cube-biotech.com [cube-biotech.com]

- 8. Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems - ProQuest [proquest.com]

- 9. Genetic Approaches to Facilitate Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Strategies for target identification of antimicrobial natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Efficacy Testing of "Antimicrobial Compound 1" using the Broth Microdilution Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

The broth microdilution method is a cornerstone technique in antimicrobial susceptibility testing (AST), providing a quantitative measure of a compound's efficacy.[1][2] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel agent, designated "Antimicrobial Compound 1". The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][3] This quantitative result is crucial for the early-stage assessment of new antimicrobial candidates. The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7]

Core Principles

The broth microdilution assay involves challenging a standardized bacterial inoculum with serial dilutions of "this compound" in a liquid growth medium.[8] The test is performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple concentrations and bacterial strains.[1][2] After a specified incubation period, the plates are examined for visible bacterial growth, typically indicated by turbidity.[1][2] The lowest concentration of "this compound" that inhibits this growth is recorded as the MIC.[1][3]

Key Applications

-

Lead Compound Screening: Rapidly assess the in vitro potency of newly synthesized compounds.

-

Structure-Activity Relationship (SAR) Studies: Compare the efficacy of different analogs of "this compound" to guide medicinal chemistry efforts.

-

Spectrum of Activity Determination: Test "this compound" against a broad panel of clinically relevant bacterial species to understand its potential therapeutic applications.

-

Quality Control: Ensure the consistency and potency of different batches of "this compound".[9]

Experimental Protocols

Materials and Equipment

-

"this compound" stock solution of known concentration

-

Sterile 96-well, round-bottom microtiter plates[10]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium[3][11]

-

Test bacterial strains (e.g., from ATCC or other culture collections)

-

Quality control (QC) bacterial strains with known MIC values for control antimicrobials (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)[12][13]

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Multichannel pipette and sterile tips

-

Incubator (35°C ± 2°C)[2]

-

Plate reader (optional, for automated reading)

Experimental Workflow Diagram

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Procedure

-

Preparation of "this compound" Dilutions:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[11] This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

-

-

Microtiter Plate Inoculation:

-

Using a multichannel pipette, transfer 50 µL of the appropriate CAMHB to all wells of a 96-well plate.

-

Transfer 50 µL of the serially diluted "this compound" from the "mother" plate to the corresponding wells of the test plate, resulting in a final volume of 100 µL per well.

-

Inoculate each well (except the sterility control) with 50 µL of the final bacterial inoculum. The final volume in each well will be 150 µL.

-

Include the following controls on each plate:[1]

-

Growth Control: Wells containing CAMHB and the bacterial inoculum, but no "this compound".

-

Sterility Control: Wells containing only CAMHB to check for contamination.

-

Quality Control: Wells inoculated with a known QC strain and a standard antibiotic to validate the test performance.

-

-

-

Incubation:

-

Cover the microtiter plates with a lid to prevent evaporation and contamination.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[2]

-

-

Reading and Interpretation of Results:

-

After incubation, visually inspect the plates for bacterial growth (turbidity) using a reading mirror or by holding the plate against a dark background.[1]

-

The MIC is the lowest concentration of "this compound" at which there is no visible growth.[1][3]

-

For automated reading, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀). The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

-

Data Presentation

Summarize the quantitative MIC data in a clear and structured table for easy comparison.

Table 1: MIC Values of "this compound" against various bacterial strains.

| Bacterial Strain | "this compound" MIC (µg/mL) | Control Antibiotic MIC (µg/mL) | QC Strain Expected MIC Range (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 2 | 0.5 (Vancomycin) | 0.5 - 2 |

| Escherichia coli ATCC 25922 | 8 | 0.03 (Ciprofloxacin) | 0.015 - 0.06 |

| Pseudomonas aeruginosa ATCC 27853 | 16 | 1 (Gentamicin) | 0.5 - 2 |

| Clinical Isolate 1 (K. pneumoniae) | 4 | N/A | N/A |

| Clinical Isolate 2 (E. faecalis) | >64 | N/A | N/A |

Quality Control

Adherence to a robust quality control program is essential for generating reliable and reproducible data.

-

QC Strains: Always include well-characterized QC strains with known susceptibility profiles in each experiment.[9][12][13] The obtained MIC values for these strains must fall within the acceptable ranges published by CLSI or EUCAST.[15]

-

Growth and Sterility Controls: The growth control must show distinct turbidity, and the sterility control must remain clear. If these controls fail, the experiment is invalid and must be repeated.

-

Inoculum Density Check: Periodically perform a colony count from the growth control well to ensure the final inoculum density is within the target range (2 x 10⁵ to 8 x 10⁵ CFU/mL).[14]

Potential Mechanism of Action

While the specific mechanism of "this compound" is under investigation, many antimicrobials target essential bacterial processes. The following diagram illustrates a hypothetical pathway where an antimicrobial compound inhibits bacterial cell wall synthesis, a common target for antibiotics.

Caption: Inhibition of bacterial cell wall synthesis by an antimicrobial compound.

Conclusion

The broth microdilution method is a robust and reproducible assay for determining the in vitro efficacy of novel antimicrobial compounds like "this compound". Strict adherence to standardized protocols and a comprehensive quality control program are paramount for generating high-quality, reliable data that can effectively guide the drug development process.

References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. testinglab.com [testinglab.com]

- 6. testinglab.com [testinglab.com]

- 7. EUCAST: MIC Determination [eucast.org]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbiologyclass.net [microbiologyclass.net]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 12. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bsac.org.uk [bsac.org.uk]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rr-asia.woah.org [rr-asia.woah.org]